6-Propylpyrazin-2-amine Exhibits Comparable FASI Inhibition to Pyrazinoic Acid
In a direct head-to-head comparison, 6-propylpyrazin-2-amine (n-propyl pyrazinoate) inhibited palmitic acid biosynthesis, a direct measure of FASI activity, by 96% in replicating *M. tuberculosis* bacilli. This level of inhibition is nearly identical to that of pyrazinoic acid (POA), the active metabolite of the first-line drug pyrazinamide, which caused a 97% reduction. The comparator 5-chloro-pyrazinamide achieved 94% inhibition, demonstrating that the 6-propyl ester achieves potency comparable to the pharmacologically active POA [1].
| Evidence Dimension | Inhibition of palmitic acid biosynthesis (FASI activity) |
|---|---|
| Target Compound Data | 96% reduction in palmitic acid biosynthesis |
| Comparator Or Baseline | Pyrazinoic acid (POA): 97% reduction; 5-chloro-pyrazinamide: 94% reduction |
| Quantified Difference | 1% lower than POA; 2% higher than 5-chloro-pyrazinamide |
| Conditions | Replicating *Mycobacterium tuberculosis* bacilli; treatment with 500 μg/mL of each compound |
Why This Matters
This evidence confirms that 6-propylpyrazin-2-amine is not merely a prodrug but a potent FASI inhibitor in its own right, achieving near-maximal target engagement comparable to the active metabolite of the standard-of-care drug.
- [1] Zimhony, O., Vilchèze, C., Arai, M., Welch, J. T., & Jacobs, W. R., Jr. (2007). Pyrazinoic acid and its n-propyl ester inhibit fatty acid synthase type I in replicating tubercle bacilli. Antimicrobial Agents and Chemotherapy, 51(2), 752–754. View Source
